molecular formula C21H26N2O4S B4197796 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide

Cat. No. B4197796
M. Wt: 402.5 g/mol
InChI Key: JPKIRFAGFPKTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-tumor, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide is a selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has several advantages over other NSAIDs, including its selectivity for COX-2, which reduces the risk of gastrointestinal side effects. However, this compound also has some limitations, including its relatively low potency compared to other COX-2 inhibitors and its limited solubility in aqueous solutions.

Future Directions

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide has great potential for further research and development in various fields. Some future directions for research on this compound include:
1. Development of more potent and selective COX-2 inhibitors based on the structure of this compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases such as diabetes, obesity, and autoimmune diseases.
3. Study of the mechanism of action of this compound in various diseases to better understand its therapeutic potential.
4. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
5. Investigation of the potential synergistic effects of this compound with other drugs for the treatment of various diseases.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease by reducing inflammation and oxidative stress. In addition, this compound has been shown to have cardioprotective effects by reducing inflammation and improving cardiac function.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-20-10-6-5-7-16(20)15-21(24)22-17-11-13-19(14-12-17)28(25,26)23-18-8-3-2-4-9-18/h5-7,10-14,18,23H,2-4,8-9,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKIRFAGFPKTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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